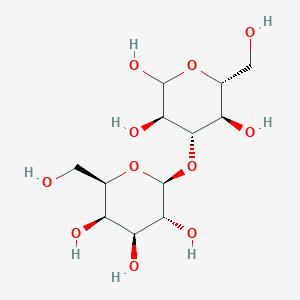

3-O-beta-D-Galactopyranosyl-D-glucopyranose

Descripción

Propiedades

Número CAS |

28447-38-3 |

|---|---|

Fórmula molecular |

C12H22O11 |

Peso molecular |

342.30 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1 |

Clave InChI |

YGEHCIVVZVBCLE-AUCXZHPRSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Galactopyranosyl-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-galactosidase enzymes, which catalyze the hydrolysis of lactose from lactose-containing substrates . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of 3-O-beta-D-Galactopyranosyl-D-glucopyranose often involves the extraction of lactose from whey, a byproduct of cheese production. The process includes filtration, concentration, and crystallization steps to purify the lactose .

Análisis De Reacciones Químicas

Types of Reactions

3-O-beta-D-Galactopyranosyl-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by beta-galactosidase, resulting in the formation of glucose and galactose.

Oxidation: Can be oxidized to form lactobionic acid under specific conditions.

Reduction: Reduction of lactose can yield lactitol, a sugar alcohol.

Common Reagents and Conditions

Hydrolysis: Beta-galactosidase enzyme, aqueous medium, optimal pH around 6.5.

Oxidation: Oxidizing agents such as bromine water or nitric acid.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Glucose and galactose.

Oxidation: Lactobionic acid.

Reduction: Lactitol.

Aplicaciones Científicas De Investigación

3-O-beta-D-Galactopyranosyl-D-glucopyranose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies and as a standard in chromatography.

Biology: Serves as a nutrient in cell culture media and as a marker for lactose intolerance tests.

Medicine: Utilized in the formulation of pharmaceuticals, particularly in lactose-based excipients.

Industry: Employed in the food industry as a sweetener and in the production of lactose-free products.

Mecanismo De Acción

The primary mechanism of action of 3-O-beta-D-Galactopyranosyl-D-glucopyranose involves its hydrolysis by the enzyme beta-galactosidase. This enzyme cleaves the glycosidic bond between the galactose and glucose units, resulting in the release of these monosaccharides . The hydrolysis process is essential for the digestion and absorption of lactose in the human body.

Comparación Con Compuestos Similares

Similar Compounds

Cellobiose: Composed of two glucose molecules linked by a beta-1,4-glycosidic bond.

Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.

Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond.

Uniqueness

3-O-beta-D-Galactopyranosyl-D-glucopyranose is unique due to its specific beta-1,4-glycosidic linkage between galactose and glucose, which distinguishes it from other disaccharides like maltose and sucrose . This unique structure is responsible for its distinct properties and applications in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.